Product packaging for iodozinc(1+);methyl hexanoate(Cat. No.:CAS No. 131392-85-3)

iodozinc(1+);methyl hexanoate

Cat. No.: B14263043
CAS No.: 131392-85-3
M. Wt: 321.5 g/mol
InChI Key: POSWEUHODYLTFF-UHFFFAOYSA-M
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Description

Overview of Organozinc Chemistry: Historical Perspectives and Modern Advancements

Organozinc chemistry, the study of compounds containing carbon-zinc bonds, has a rich history dating back to 1849 with Edward Frankland's synthesis of diethylzinc (B1219324). slideshare.net These pioneering efforts laid the groundwork for the development of a versatile class of organometallic reagents. Initially, the high reactivity and pyrophoric nature of many organozinc compounds presented significant handling challenges. However, the discovery that organozinc reagents are generally less reactive and more functional group tolerant than their Grignard or organolithium counterparts has cemented their importance in modern synthetic chemistry. wikipedia.orglibretexts.orgorganic-chemistry.org

Modern advancements have focused on the development of highly reactive zinc, such as Rieke® Zinc, which can undergo oxidative addition to a wide range of organic halides under mild conditions, tolerating sensitive functional groups like esters and nitriles. slideshare.net This has expanded the scope of organozinc reagents, making them indispensable tools for carbon-carbon bond formation.

Fundamental Principles of Zinc-Mediated Organic Transformations

Zinc-mediated transformations are characterized by the formation of an organozinc reagent, which then acts as a nucleophile in subsequent reactions. A cornerstone of this chemistry is the Reformatsky reaction , discovered by Sergey Nikolaevich Reformatsky in 1887. wikipedia.orgnrochemistry.com This reaction involves the condensation of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc to form a β-hydroxy ester. wikipedia.orgnrochemistry.com

The key intermediate in the Reformatsky reaction is a zinc enolate, often referred to as a Reformatsky reagent. wikipedia.orglibretexts.org This intermediate is typically formed by the oxidative addition of zinc into the carbon-halogen bond of the α-halo ester. libretexts.org These zinc enolates are less basic and reactive than lithium or magnesium enolates, which prevents undesired side reactions such as self-condensation or reaction with the ester functionality. wikipedia.orgchem-station.com

The structure of Reformatsky reagents has been a subject of study, with crystallographic analyses revealing that they can exist as dimers in the solid state. wikipedia.orgpsiberg.com In solution, it is believed that these dimers can dissociate into monomeric species which are the active nucleophiles. chem-station.com

Significance of Ester Functionalization in Contemporary Organic Synthesis

Ester functional groups are ubiquitous in natural products, pharmaceuticals, and advanced materials. Consequently, the development of synthetic methods that introduce or modify ester functionalities is of paramount importance in organic chemistry. Esters can be transformed into a wide array of other functional groups, making them valuable synthetic intermediates.

The presence of an ester group can also influence the reactivity of adjacent positions. For instance, the α-protons of esters are weakly acidic and can be removed by a strong base to form an ester enolate. masterorganicchemistry.com These enolates are potent nucleophiles that can participate in a variety of carbon-carbon bond-forming reactions, including alkylations and condensations. masterorganicchemistry.comquimicaorganica.org The ability to form and control the reactivity of ester enolates is a central theme in modern organic synthesis.

Theoretical Framework for Iodozinc(1+) Species in Catalysis and Stoichiometric Reactions

The nomenclature "iodozinc(1+)" suggests a cationic zinc species complexed with an iodide anion. In the context of organozinc reagents, this typically arises from the oxidative addition of zinc metal to an organic iodide. For the specific case of iodozinc(1+);methyl hexanoate (B1226103), it is hypothesized to be a zinc enolate of a methyl hexanoate derivative.

The reactivity of such a species is largely dictated by the nature of the carbon-zinc bond and the coordination environment of the zinc atom. Theoretical calculations on related zinc enolates suggest that they can exist in equilibrium between C-metalated and O-metalated forms, with the solvent and other ligands playing a crucial role in determining the dominant species and its reactivity. psiberg.com

In catalytic processes, zinc species can act as Lewis acids to activate substrates or participate in transmetalation steps in cross-coupling reactions. The presence of the iodide counter-ion can also influence the reactivity and solubility of the organozinc species.

Research Objectives and Scope: Investigating the Academic Relevance of Iodozinc(1+);Methyl Hexanoate Systems

While direct experimental studies on this compound are scarce in the accessible scientific literature, its academic relevance can be inferred from its presumed identity as a Reformatsky-type reagent. The investigation of such a system would likely focus on several key areas:

Synthesis and Characterization: Developing a reliable method for the synthesis of this compound, likely from an appropriate iodo-substituted methyl hexanoate and activated zinc. Characterization would involve spectroscopic techniques such as NMR and mass spectrometry to elucidate its structure.

Reactivity Profile: Exploring the reactivity of this specific zinc enolate with a range of electrophiles, including aldehydes, ketones, and imines, to assess its utility in carbon-carbon bond formation.

Stereoselectivity: In cases where new stereocenters are formed, investigating the diastereoselectivity of the reactions and the potential for developing enantioselective variants using chiral ligands.

Mechanistic Studies: Employing kinetic and computational methods to understand the reaction mechanism, including the role of aggregation, solvent effects, and the nature of the transition states.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13IO2Zn B14263043 iodozinc(1+);methyl hexanoate CAS No. 131392-85-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

131392-85-3

Molecular Formula

C7H13IO2Zn

Molecular Weight

321.5 g/mol

IUPAC Name

iodozinc(1+);methyl hexanoate

InChI

InChI=1S/C7H13O2.HI.Zn/c1-3-4-5-6-7(8)9-2;;/h1,3-6H2,2H3;1H;/q-1;;+2/p-1

InChI Key

POSWEUHODYLTFF-UHFFFAOYSA-M

Canonical SMILES

COC(=O)CCCC[CH2-].[Zn+]I

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Design and Synthesis of Methyl Hexanoate (B1226103) Derivatives for Organozinc Reactions

The successful formation of an organozinc species from methyl hexanoate necessitates the introduction of a reactive site onto the hexanoate backbone, as the ester group itself is generally non-reactive towards zinc metal insertion. The primary strategy involves the synthesis of α-haloesters, which can then undergo oxidative addition with zinc.

Research into the reactivity of zinc has shown that the formation of organozinc reagents is facilitated for alkyl halides that bear electron-withdrawing substituents, such as esters. wikipedia.org This makes α-halo derivatives of methyl hexanoate ideal precursors. The well-known Reformatsky reaction, for instance, employs α-haloesters and a carbonyl compound in the presence of zinc to form β-hydroxyesters. wikipedia.org The key first step of this reaction is the oxidative addition of zinc into the carbon-halogen bond of the ester, forming a zinc enolate. wikipedia.org This demonstrates a viable pathway starting from a halogenated methyl hexanoate.

The synthesis of these precursors, such as methyl 2-bromohexanoate or methyl 2-iodohexanoate, can be achieved through standard halogenation techniques of the parent ester. The tolerance of organozinc reagents to sensitive functional groups like esters is a critical advantage, allowing for the direct use of these derivatives without the need for protecting groups.

Preparation and Characterization of Iodozinc Reagents and Precursors

The "iodozinc" component of the target compound can be sourced from various reagents and precursors, primarily centered around zinc iodide and its derivatives. The preparation of these precursors in an anhydrous state is crucial for the success of subsequent organometallic reactions.

Anhydrous zinc iodide (ZnI₂) is a key precursor for many organozinc preparations. chemimpex.com It is a white crystalline solid that is highly soluble in polar solvents, making it a suitable reagent for generating organozinc compounds. chemimpex.com It can be used in transmetalation reactions, where a more reactive organometallic compound (like an organolithium or organomagnesium species) exchanges its organic group with the iodide on the zinc center. google.comjst.go.jp The preparation of anhydrous zinc bromide from zinc and bromine in refluxing ether has been described, and similar methods can be applied for zinc iodide. Ensuring the anhydrous nature of the salt is critical, as organozinc compounds are unstable towards protic solvents. wikipedia.org

Table 1: Properties of Anhydrous Zinc Iodide chemimpex.com

Property Value
Chemical Formula ZnI₂
Molar Mass 319.19 g/mol
Appearance Off-white crystalline powder
Melting Point 445 °C
Boiling Point 625 °C
Density 4.74 g/cm³

| Synonyms | Diiodozinc, Zinc diiodide |

In situ generation, where the reactive organozinc reagent is formed in the presence of the substrate, is an advantageous one-pot process. wikipedia.org The Barbier reaction is a classic example where an organozinc reagent is generated from an alkyl halide and zinc metal in the presence of a carbonyl substrate. wikipedia.org

For generating organozinc iodides specifically, several methods exist. One approach involves the direct reaction of an organic iodide with an activated form of zinc metal. wikipedia.org Additives such as iodine are sometimes used to activate the magnesium for Grignard reagent formation, a principle that can be extended to zinc activation. researchgate.net A more modern and versatile method for iodine-zinc exchange involves using diethylzinc (B1219324) in combination with amylate salts. acs.org This system allows for a smooth iodide-zinc exchange on a wide range of substrates at room temperature, generating functionalized organozinc species that tolerate esters, nitriles, and aldehydes. acs.org This approach avoids the often harsh conditions required for direct metal insertion. acs.org

Methodologies for the Formation of Iodozinc(1+);Methyl Hexanoate Species

The formation of the target species can be envisioned through several distinct synthetic methodologies, primarily categorized as direct coordination or indirect exchange strategies. The precise nature of the species, whether a neutral zinc enolate or a formal cationic complex, depends heavily on the reaction conditions and solvent systems employed. While the name "this compound" suggests a cationic species (RZnL+), a class of ionic organozinc compounds, the most common synthetic intermediates are heteroleptic, neutral species of the type RZnX. wikipedia.org

Direct coordination, in this context, refers to the direct reaction of a suitably functionalized methyl hexanoate derivative with zinc metal. This is exemplified by the initial step of the Reformatsky reaction. wikipedia.org

Reaction Scheme: Reformatsky-type Formation of a Zinc Enolate

Generated code

In this process, zinc metal undergoes oxidative addition into the carbon-halogen bond of an α-halo methyl hexanoate. wikipedia.org To generate an iodozinc species specifically, one could start with methyl 2-iodohexanoate or perform the reaction in the presence of an iodide salt like NaI or KI to facilitate halogen exchange on the zinc center. The resulting species is best described as an organozinc halide, specifically a zinc enolate, which exists in equilibrium with its C-metalated isomer. wikipedia.org

Transmetalation represents a powerful and widely used alternative for preparing functionalized organozinc reagents, especially when direct zinc insertion is inefficient or incompatible with other functional groups. jst.go.jp This strategy involves a two-step process:

Preparation of an organometallic reagent of the methyl hexanoate derivative (e.g., an organolithium or Grignard reagent).

Reaction of this intermediate with a zinc halide salt, such as zinc iodide (ZnI₂). google.comlibretexts.org

A process for preparing aromatic organozinc compounds involves reacting an organomagnesium compound (Grignard reagent) with a zinc halide. google.com A similar principle can be applied to aliphatic systems. For instance, a Grignard reagent could be formed from methyl 6-bromohexanoate, which would then be treated with ZnI₂ to yield the corresponding organozinc iodide.

Table 2: Comparison of Synthetic Strategies

Strategy Description Advantages Key Considerations
Direct Coordination (Reformatsky-type) Reaction of an α-halo methyl hexanoate with activated zinc metal. wikipedia.org One-pot procedure; tolerant to the ester group. wikipedia.org Requires activated zinc; typically limited to α-halo esters. wikipedia.org
Iodine-Zinc Exchange Reaction of an iodo-hexanoate derivative with a zincate complex (e.g., Et₂Zn/amylate). acs.org Mild conditions (room temp); high functional group tolerance. acs.org Requires preparation of the zincate reagent.

| Transmetalation | Reaction of a pre-formed organolithium or organomagnesium derivative of methyl hexanoate with ZnI₂. google.comjst.go.jp | Broad scope; allows access to reagents not available via direct methods. | Two-step process; reactivity of the initial organometallic may limit functional group tolerance. wikipedia.org |

More advanced ligand exchange reactions, such as the Ga/Zn exchange reported for creating metal-rich molecules, further highlight the versatility of these strategies in accessing novel organozinc structures. rsc.org These methods underscore the modularity of organozinc synthesis, allowing chemists to select a pathway best suited to the specific precursor and desired final structure.

Ligand Exchange and Transmetalation Strategies

Purification and Isolation Techniques for Organozinc Complexes and Adducts

The purification and isolation of organozinc compounds, including heteroleptic species like this compound, present unique challenges due to their inherent reactivity, and sensitivity to air and moisture. wikipedia.orgchemeurope.com However, several techniques have been developed to obtain pure organozinc complexes and adducts. The choice of method largely depends on the physical state (solid or liquid) and stability of the compound. uu.nl

Crystallization is a primary method for purifying solid organozinc compounds. uu.nl This can be achieved by dissolving the crude product in a suitable solvent in which it is soluble at a higher temperature and then allowing it to cool, leading to the formation of crystals. For organozinc compounds that are liquids, crystallization of their adducts with donor molecules can be an effective purification strategy. uu.nl The selection of the crystallization solvent is critical; it must be inert to the organozinc compound. Hydrocarbon solvents are often employed for this purpose. google.com

Filtration is a fundamental step in the workup of many organozinc preparations, particularly those synthesized directly from zinc metal. After the reaction, unreacted zinc powder and other insoluble impurities can be removed by filtering the reaction mixture under an inert atmosphere. orgsyn.org This is often sufficient for in-situ applications where the organozinc reagent is not isolated before the next reaction step. wikipedia.org

Chromatography can be employed for the purification of more stable organozinc compounds. Flash column chromatography using silica (B1680970) gel or other stationary phases can separate the desired product from byproducts and unreacted starting materials. d-nb.infounits.it The choice of eluent is crucial to avoid decomposition of the organozinc compound on the column. Mixtures of pentane (B18724) and diethyl ether are sometimes used. d-nb.info

Sublimation under reduced pressure is a viable purification technique for volatile, thermally stable organozinc compounds. ncl.res.in

Given the reactive nature of the carbon-zinc bond, purification strategies often aim to minimize handling and exposure to atmospheric conditions. The formation of stable adducts, for example with lithium chloride, can facilitate handling and purification by rendering the organozinc species more soluble and stable. wikipedia.orgchemeurope.com

The following table summarizes common purification techniques for organozinc complexes.

Table 2: Summary of Purification Techniques for Organozinc Complexes

Technique Applicability Key Considerations
Crystallization Solid, thermally stable compounds or their adducts. Requires a suitable inert solvent; can yield high-purity material. uu.nlgoogle.com
Filtration Removal of insoluble impurities (e.g., excess zinc). Must be performed under an inert atmosphere to prevent decomposition. orgsyn.org
Chromatography Moderately stable compounds. Potential for decomposition on the stationary phase; requires careful selection of eluent. d-nb.infounits.it
Sublimation Volatile, thermally stable compounds. Limited to a subset of organozinc compounds. ncl.res.in

| Adduct Formation | Enhances stability and can facilitate other purification methods. | The adduct must be cleavable if the free organozinc compound is desired. chemeurope.com |

Spectroscopic and Structural Elucidation Studies

Advanced Spectroscopic Characterization of Iodozinc(1+);Methyl Hexanoate (B1226103) and Related Complexes

The elucidation of the structure of iodozinc(1+);methyl hexanoate necessitates a multi-faceted spectroscopic approach. Each technique provides unique insights into the molecular framework, from the local environment of the metal center to the conformation of the organic ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ⁶⁷Zn, ¹²⁷I Studies

NMR spectroscopy is a powerful tool for probing the structure of molecules in solution. For this compound, a combination of proton (¹H), carbon-13 (¹³C), zinc-67 (⁶⁷Zn), and iodine-127 (¹²⁷I) NMR studies would be required for a thorough characterization.

¹H and ¹³C NMR of Methyl Hexanoate Ligand:

The ¹H and ¹³C NMR spectra of the free methyl hexanoate ligand are well-documented. Upon coordination to the iodozinc(1+) cation, significant changes in the chemical shifts of the protons and carbons near the carboxylate group are anticipated. The electron-withdrawing effect of the zinc center would likely cause a downfield shift of the signals of the carbons and protons of the ester group.

¹H NMR Chemical Shifts (ppm) for Methyl Hexanoate ¹³C NMR Chemical Shifts (ppm) for Methyl Hexanoate
Assignment Chemical Shift (ppm)
-CH₃ (ester)3.67
-CH₂- (α to C=O)2.30
-CH₂- (β to C=O)1.63
-CH₂- (γ, δ)1.31
-CH₃ (terminal)0.90

Note: Data represents typical values and may vary slightly depending on the solvent and experimental conditions.

⁶⁷Zn and ¹²⁷I NMR Studies:

Direct observation of the metal and iodide nuclei by ⁶⁷Zn and ¹²⁷I NMR is challenging but can provide valuable information.

⁶⁷Zn NMR: ⁶⁷Zn is the only NMR-active zinc isotope but suffers from low natural abundance (4.10%) and is a quadrupolar nucleus, which often leads to broad signals. uni-muenchen.de The chemical shift is highly sensitive to the coordination environment. uni-muenchen.de For this compound, the ⁶⁷Zn chemical shift would be indicative of the coordination number and the nature of the ligands (oxygen from the carboxylate and iodide). Studies on various zinc complexes have shown that the chemical shifts can span a wide range, and the line width is dependent on the symmetry of the coordination sphere. uni-muenchen.deacs.org

¹²⁷I NMR: ¹²⁷I is also a quadrupolar nucleus with a very wide chemical shift range, making it difficult to observe sharp signals for covalently bound iodine. researchgate.net Typically, ¹²⁷I NMR is used for studying the binding of iodide ions in solution through relaxation studies. researchgate.net For the this compound complex, a very broad signal would be expected, and its characteristics could provide insights into the dynamics of the Zn-I bond.

Infrared (IR) and Raman Vibrational Spectroscopy for Ligand Binding Analysis

Vibrational spectroscopy is crucial for analyzing the coordination of the methyl hexanoate ligand to the zinc center.

IR Spectroscopy: The most significant change in the IR spectrum upon complexation is the shift of the C=O stretching vibration (ν(C=O)) of the ester group. In free methyl hexanoate, this band appears around 1740 cm⁻¹. Coordination of the carbonyl oxygen to the zinc atom would lead to a decrease in the double bond character of the C=O bond, resulting in a shift to a lower wavenumber (typically in the range of 1650-1550 cm⁻¹ for zinc carboxylates). nih.govrsc.org The separation between the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching frequencies of the carboxylate group provides information about the coordination mode (e.g., monodentate, bidentate chelating, or bridging). nih.gov

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for the Zn-O and Zn-I stretching vibrations, which are often weak in the IR spectrum. These vibrations are expected in the low-frequency region (below 500 cm⁻¹).

Characteristic IR Absorption Bands (cm⁻¹)
Vibrational Mode
C-H stretching
Asymmetric COO⁻ stretching (ν_as)
Symmetric COO⁻ stretching (ν_s)
Zn-O stretching
Zn-I stretching

Mass Spectrometry (MS) Techniques: ESI-MS, MALDI-TOF for Ion Identification

Mass spectrometry is a key technique for confirming the mass of the complex and identifying species in solution.

Electrospray Ionization Mass Spectrometry (ESI-MS): As a soft ionization technique, ESI-MS is ideal for analyzing charged complexes in solution. nih.gov For this compound, ESI-MS would be expected to show a prominent peak corresponding to the [ZnI(C₇H₁₄O₂)]⁺ ion. It can also reveal the presence of other species in solution, such as dimers or higher-order zincates like [Zn₂I₃(C₇H₁₄O₂)₂]⁻. nih.govacs.org

MALDI-TOF Mass Spectrometry: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can also be used to determine the molecular weight of the complex, often providing complementary information to ESI-MS.

X-ray Absorption Spectroscopy (XAS) for Zinc Coordination Geometry Determination

XAS is a powerful element-specific technique for determining the local coordination environment of the zinc atom in both crystalline and non-crystalline samples. princeton.edutandfonline.com

X-ray Absorption Near Edge Structure (XANES): The XANES region of the Zn K-edge spectrum is sensitive to the oxidation state and coordination geometry of the zinc ion. acs.org For a tetrahedral or octahedral Zn(II) complex, the XANES spectrum would exhibit characteristic pre-edge and edge features that can help distinguish between different coordination numbers. princeton.edunih.gov

Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region provides information about the number, type, and distance of the atoms in the immediate vicinity of the zinc center. tandfonline.com Analysis of the EXAFS data would allow for the determination of the Zn-O and Zn-I bond lengths and the coordination number of the zinc atom.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Vis Spectroscopy: Zinc(II) has a d¹⁰ electronic configuration and therefore does not exhibit d-d electronic transitions, which typically occur in the visible region of the spectrum for transition metal complexes. As a result, solutions of zinc complexes are generally colorless. researchgate.net Any absorption bands observed in the UV-Vis spectrum of this compound would likely be due to ligand-to-metal charge transfer (LMCT) transitions or intra-ligand transitions of the methyl hexanoate. nih.govijpras.com

Crystallographic Analysis for Molecular and Supramolecular Structure

Single-Crystal X-ray Diffraction (SCXRD) of this compound Adducts

Should suitable single crystals of an adduct of this compound be prepared, SCXRD analysis would be the primary method for its structural characterization. The process would involve mounting a single crystal on a goniometer and irradiating it with a monochromatic X-ray beam. The resulting diffraction pattern would be collected and analyzed to solve the crystal structure.

The expected data from such an analysis would be presented in a crystallographic data table. A hypothetical table for a potential adduct is presented below to illustrate the type of information that would be obtained.

Table 1: Hypothetical Crystallographic Data for a Fictional this compound Adduct

ParameterHypothetical Value
Chemical FormulaC7H13IO2Zn
Formula Weight337.45 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)8.456(3)
c (Å)14.789(6)
β (°)98.76(2)
Volume (ų)1254.3(9)
Z4
Calculated Density (g/cm³)1.785
Absorption Coefficient (mm⁻¹)3.542
F(000)656
Crystal Size (mm³)0.25 x 0.20 x 0.15
Temperature (K)100(2)
Radiation (λ, Å)MoKα (0.71073)
Reflections Collected9876
Independent Reflections2456 [R(int) = 0.045]
Final R indices [I>2σ(I)]R₁ = 0.035, wR₂ = 0.087
R indices (all data)R₁ = 0.052, wR₂ = 0.098
Goodness-of-fit on F²1.05

This table is purely illustrative and does not represent actual experimental data.

From this data, key structural features such as the coordination environment of the zinc ion, the binding mode of the methyl hexanoate ligand (e.g., monodentate, bidentate), and the position of the iodide ion would be determined.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystallinity and phase purity of a bulk sample. While SCXRD provides the structure of a single crystal, PXRD confirms that the bulk material consists of the same crystalline phase.

A PXRD pattern is a fingerprint of a crystalline solid. For a hypothetical crystalline sample of this compound, the experimental PXRD pattern would be compared to a pattern simulated from the single-crystal X-ray diffraction data. A good match between the experimental and simulated patterns would confirm the phase purity of the bulk sample.

Table 2: Hypothetical Powder X-ray Diffraction Data for this compound

2θ (°)d-spacing (Å)Relative Intensity (%)
10.28.67100
15.55.7145
20.44.3580
22.14.0265
25.83.4530
30.72.9155

This table is purely illustrative and does not represent actual experimental data.

Computational Validation of Spectroscopic and Structural Data

In modern chemical research, computational methods, particularly density functional theory (DFT), are often used to complement experimental data. Geometric parameters (bond lengths, bond angles) obtained from SCXRD can be compared with those calculated from a computationally optimized structure. A strong correlation between the experimental and calculated data provides further validation of the determined structure.

The absence of specific experimental or computational data for "this compound" in the current scientific literature prevents a detailed discussion of its structural and spectroscopic properties. The information presented herein is based on established analytical techniques and serves as a framework for what would be expected if and when this compound is synthesized and characterized. Future research in this area would be necessary to provide the specific data required for a comprehensive scientific article on this compound.

Mechanistic Investigations of Reactions Involving Iodozinc 1+ ;methyl Hexanoate

Proposed Reaction Mechanisms for Ester Functionalization by Iodozinc Species

The functionalization of esters using iodozinc(1+);methyl hexanoate (B1226103), which itself is an ester-stabilized organozinc reagent, can proceed through several proposed mechanisms. organic-chemistry.orgiitk.ac.in These pathways are not mutually exclusive and can be influenced by reaction conditions such as solvent, temperature, and the nature of the electrophile.

The most commonly accepted mechanism for the reaction of iodozinc(1+);methyl hexanoate with carbonyl compounds, including other esters or aldehydes and ketones, is nucleophilic addition. ksu.edu.samasterorganicchemistry.com In this pathway, the organozinc reagent acts as a nucleophile. organic-chemistry.org

The reaction commences with the formation of the iodozinc enolate from an α-halo hexanoate and zinc metal. byjus.com This enolate is less reactive and more stable than its lithium or magnesium (Grignard) counterparts, which prevents it from readily adding to another ester group under normal conditions. wikipedia.org However, in reactions with more electrophilic carbonyls like aldehydes or ketones, or in crossed-ester reactions under specific conditions (like the Blaise reaction with nitriles), the zinc enolate adds to the electrophilic carbonyl carbon. iitk.ac.inorganic-chemistry.org

The process is often depicted as involving a six-membered, chair-like transition state, particularly in reactions with aldehydes or ketones. wikipedia.orgnrochemistry.com In this transition state, the zinc atom coordinates to the carbonyl oxygen of the electrophile, activating it towards nucleophilic attack by the enolate carbon. wikipedia.org This coordination properly orients the reacting partners for the subsequent carbon-carbon bond formation. byjus.com Following the nucleophilic addition, an acid workup is typically employed to protonate the resulting alkoxide and remove the zinc salts, yielding the final β-hydroxy ester or a related product. wikipedia.orgnrochemistry.com

The role of the zinc cation is central to the reactivity of the iodozinc enolate. The Zn(II) center functions as a Lewis acid, which is crucial for the activation of the electrophilic partner. iitk.ac.in In the context of ester functionalization, when the iodozinc reagent reacts with another carbonyl-containing molecule, the zinc atom coordinates to the carbonyl oxygen of that substrate. ksu.edu.sabyjus.com

This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. ksu.edu.salibretexts.org This activation is a key feature that distinguishes organozinc reactions from those of less Lewis-acidic organometallic reagents. The formation of a chelated intermediate, especially with substrates that have additional coordinating sites, can further influence the stereochemical outcome of the reaction. nih.gov

In the Blaise reaction, which involves the addition of the zinc enolate to a nitrile, the zinc-mediated activation of the nitrile group is a critical step. organic-chemistry.orgpondiuni.edu.in The zinc coordinates to the nitrogen atom of the nitrile, which enhances its electrophilicity and facilitates the attack by the enolate.

While the polar, nucleophilic addition mechanism is widely accepted, there is growing evidence that radical and single-electron transfer (SET) processes can also play a significant role in reactions involving organozinc reagents. acs.orglibretexts.org A SET from the organozinc species to the electrophile can generate a radical ion pair. uva.nl

In the context of the Reformatsky reaction, some studies have proposed a radical chain mechanism, particularly when the reaction is carried out under specific conditions, such as in aqueous media or in the presence of radical initiators. acs.orgrsc.org This mechanism is initiated by an electron transfer from the organozinc reagent to the carbonyl compound, forming a ketyl radical anion and an organozinc radical cation. acs.org These radical species can then combine to form the C-C bond.

There is also the possibility of SET processes occurring during the formation of the organozinc reagent itself, where the zinc metal transfers an electron to the α-halo ester. nih.gov Furthermore, some nickel-catalyzed reactions involving organozinc reagents are proposed to proceed via a SET process with the alkyl bromide. researchgate.net The involvement of radical pathways can sometimes explain the formation of side products or unexpected stereochemical outcomes.

Zinc-Mediated Carbonyl Activation Mechanisms

Kinetic Studies and Reaction Rate Determination

Detailed kinetic studies on reactions involving specifically this compound are scarce in the literature. However, kinetic analyses of related organozinc and Reformatsky-type reactions provide valuable insights into the factors governing their rates.

Kinetic studies of organozinc reactions, such as intramolecular hydroaminations catalyzed by organozinc complexes, have often shown pseudo-first-order kinetics. nih.govresearchgate.net This typically occurs when one of the reactants, such as a solvent or a catalyst, is present in a large excess, making its concentration effectively constant throughout the reaction. adjadmc.ac.in For instance, in some palladium-catalyzed cross-coupling reactions involving organozinc reagents, the oxidative addition step is rate-determining and can exhibit pseudo-first-order kinetics. uni-muenchen.de

In the context of ester functionalization with this compound, if the reaction is performed with a large excess of the electrophilic ester, the kinetics might appear to be pseudo-first-order with respect to the iodozinc reagent. A generalized kinetic model for organometallic catalysis suggests that assuming pseudo-first-order kinetics can simplify the analysis of complex reaction networks, including catalyst deactivation pathways. rsc.org However, the actual reaction order can be more complex and may depend on the specific concentrations and the elementary steps of the mechanism. The rate of reaction for dialkylzinc reagents with carbonyl compounds is generally slow, sometimes taking hours or even weeks for completion. dalalinstitute.com

Table 1: Hypothetical Kinetic Data for the Reaction of this compound with an Aldehyde
Experiment[this compound] (M)[Aldehyde] (M)Initial Rate (M/s)
10.100.101.5 x 10-4
20.200.103.0 x 10-4
30.100.203.0 x 10-4

This table presents hypothetical data to illustrate how reaction orders might be determined. The data suggests the reaction is first order with respect to both reactants.

The determination of activation parameters such as the activation energy (Ea), the enthalpy of activation (ΔH‡), and the entropy of activation (ΔS‡) provides deeper mechanistic understanding. These parameters are typically obtained by studying the temperature dependence of the reaction rate constant, often through Arrhenius and Eyring plots. etsu.edu

For example, in a study on zinc-catalyzed intramolecular hydroamination, Eyring and Arrhenius analyses yielded activation parameters of ΔH‡ = 11.3 kcal mol⁻¹, ΔS‡ = -35.75 cal K⁻¹ mol⁻¹, and Ea = 11.68 kcal mol⁻¹. nih.govresearchgate.net The negative entropy of activation is indicative of a more ordered transition state compared to the reactants, which is consistent with a mechanism involving the association of two or more species, such as the formation of a cyclic transition state.

Table 2: Representative Activation Parameters for a Related Organozinc-Catalyzed Reaction nih.govresearchgate.net
ParameterValueUnit
Activation Energy (Ea)11.68kcal mol-1
Enthalpy of Activation (ΔH‡)11.3kcal mol-1
Entropy of Activation (ΔS‡)-35.75cal K-1 mol-1

Pseudo-First-Order and Higher-Order Kinetic Analysis

Isotopic Labeling Studies for Elucidating Bond Formation and Cleavage

Isotopic labeling is a powerful technique to trace the fate of atoms throughout a chemical reaction, offering unambiguous evidence for proposed mechanistic pathways. numberanalytics.com In the context of reactions involving this compound, particularly its role in Reformatsky-type additions to carbonyl compounds, several hypothetical isotopic labeling experiments can be conceived to elucidate the mechanisms of bond formation and cleavage.

One key question in the reaction of a zinc enolate with an aldehyde or ketone is the precise nature of the bond-forming and bond-breaking steps in the transition state. To probe this, a crossover experiment utilizing deuterium (B1214612) labeling could be employed. For instance, a reaction could be run with a mixture of deuterated and non-deuterated this compound. The absence of crossover products, where the deuterated and non-deuterated fragments are mixed in the final product, would suggest an intramolecular process, likely proceeding through a cyclic transition state.

To further investigate the bond cleavage of the ester moiety, an experiment using an ester labeled with a heavy oxygen isotope (¹⁸O) in the methoxy (B1213986) group (CH₃-¹⁸O-) could be performed. Following the reaction with a carbonyl compound and subsequent workup, the location of the ¹⁸O label in the products would be determined by mass spectrometry. If the label is found exclusively in the resulting methanol, it would confirm that the reaction proceeds via cleavage of the acyl-oxygen bond (C(O)-OCH₃), which is the generally accepted mechanism for ester hydrolysis and related reactions. pressbooks.pub

A hypothetical study could involve the reaction of this compound with a simple aldehyde, such as benzaldehyde. The use of deuterium-labeled methyl hexanoate at the α-position would allow for the investigation of the C-H bond breaking and forming steps. The kinetic isotope effect (KIE), the ratio of the reaction rate of the unlabeled compound to the labeled compound (kH/kD), can provide information about the rate-determining step. A significant primary KIE would indicate that the C-H bond at the α-position is broken in the rate-determining step.

Table 1: Hypothetical Kinetic Isotope Effect Data for the Reaction of this compound with Benzaldehyde

Labeled PositionkH/kDProposed Interpretation
α-deuterio-methyl hexanoate1.1C-H bond cleavage is not the rate-determining step.
No label1.0Baseline reaction rate.

Another informative experiment would be to use a carbonyl compound labeled with ¹³C at the carbonyl carbon. Analysis of the product by ¹³C NMR spectroscopy would confirm the formation of the new carbon-carbon bond at the expected position.

Table 2: Hypothetical ¹³C NMR Chemical Shifts for the Product of the Reaction between this compound and ¹³C-labeled Benzaldehyde

Carbon AtomExpected Chemical Shift (ppm)Observation
Newly formed stereocenter (formerly carbonyl carbon)70-80Signal enhancement due to ¹³C label confirms bond formation.
Carbonyl carbon of the ester170-175No significant change.
α-carbon of the hexanoate moiety40-50Shift expected upon bond formation.

These types of isotopic labeling studies, while hypothetical for the specific compound , are based on established methodologies for investigating organometallic reaction mechanisms and would provide invaluable data on the intimate details of bond formation and cleavage in reactions involving this compound. nih.govrsc.org

Stereochemical Course of Reactions Mediated by this compound

The stereochemical outcome of reactions is a critical aspect of organic synthesis, and understanding the factors that control it is paramount. For reactions mediated by this compound, such as the addition to chiral or prochiral carbonyl compounds, the stereochemistry of the newly formed stereocenters is of great interest.

The stereochemical course of the Reformatsky reaction, which is analogous to the reactions of this compound, is often explained by the Zimmerman-Traxler model. harvard.edu This model proposes a chair-like six-membered transition state involving the zinc enolate and the carbonyl compound. The geometry of the zinc enolate (E or Z) is a key determinant of the relative stereochemistry (syn or anti) of the product. For ester enolates, the (E)-enolate is generally favored, which would lead to the formation of the anti diastereomer as the major product. bham.ac.uk

In a hypothetical reaction between this compound and a chiral α-substituted aldehyde, the facial selectivity of the attack on the carbonyl group would be influenced by the existing stereocenter in the aldehyde. According to Cram's rule or the Felkin-Anh model, the nucleophilic zinc enolate would preferentially attack the less sterically hindered face of the carbonyl group, leading to one major diastereomer.

Table 3: Hypothetical Diastereomeric Ratio for the Reaction of this compound with a Chiral Aldehyde

Chiral AldehydeMajor DiastereomerDiastereomeric Ratio (Major:Minor)
(R)-2-phenylpropanal(2R, 3S)85:15
(S)-2-phenylpropanal(2S, 3R)87:13

The diastereoselectivity of these reactions can often be enhanced by the use of chiral ligands or additives that coordinate to the zinc atom, thereby creating a more ordered and sterically demanding transition state.

Furthermore, if the hexanoate chain of the iodozinc reagent itself contains a stereocenter, this can also influence the stereochemical outcome of the reaction, a phenomenon known as substrate-controlled diastereoselection. The inherent chirality of the enolate can direct the approach to the carbonyl compound, leading to a preference for one of the possible diastereomeric products.

Table 4: Hypothetical Stereochemical Outcome for the Reaction of a Chiral Iodozinc Enolate with Benzaldehyde

Chiral Iodozinc EnolateMajor Product DiastereomerDiastereomeric Excess (% de)
Derived from (R)-methyl 3-methylhexanoate(3R, 4S)75%
Derived from (S)-methyl 3-methylhexanoate(3S, 4R)78%

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic makeup of iodozinc(1+);methyl hexanoate (B1226103). These calculations provide a basis for analyzing its geometry, reactivity, and bonding characteristics.

The first step in the computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization and energy minimization. Using DFT with a functional such as B3LYP and a suitable basis set, the coordinates of the atoms are adjusted until a minimum on the potential energy surface is located. This optimized geometry corresponds to the most stable conformation of the molecule. For iodozinc(1+);methyl hexanoate, this process would likely reveal a tetrahedral coordination around the zinc atom, with the iodine atom and the oxygen atoms of the methyl hexanoate occupying the vertices.

Table 1: Illustrative Optimized Geometric Parameters for this compound

ParameterAtom Pair/Trio/QuartetValue
Bond LengthZn-I2.55 Å
Zn-O (carbonyl)2.10 Å
Zn-O (ether)2.15 Å
C=O1.25 Å
C-O (ether)1.35 Å
Bond AngleI-Zn-O (carbonyl)105.0°
O(carbonyl)-Zn-O(ether)85.0°
Dihedral AngleI-Zn-O(carbonyl)-C175.0°

Note: The values in this table are illustrative and represent typical bond lengths, angles, and dihedrals for similar organozinc complexes.

Frontier Molecular Orbital (FMO) theory is a key tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.govnih.gov A smaller gap suggests higher reactivity. For this compound, the HOMO is likely to be localized on the iodine atom and the oxygen atoms, while the LUMO is expected to be centered on the zinc atom.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-6.8
LUMO-1.2
HOMO-LUMO Gap5.6

Note: These energy values are hypothetical and are presented to illustrate the outcome of an FMO analysis.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It allows for the investigation of charge transfer interactions between filled and vacant orbitals, which can reveal the nature and strength of chemical bonds. nih.govrsc.org For this compound, NBO analysis would likely confirm a significant charge transfer from the lone pairs of the oxygen atoms of the methyl hexanoate and the iodine atom to the vacant orbitals of the zinc ion. rsc.org This analysis helps to characterize the covalent and ionic contributions to the Zn-I and Zn-O bonds.

Table 3: Illustrative NBO Analysis Data for this compound

Donor NBOAcceptor NBOSecond-Order Perturbation Energy E(2) (kcal/mol)
LP (I)LP* (Zn)45.8
LP (O, carbonyl)LP* (Zn)35.2
LP (O, ether)LP* (Zn)28.1

Note: The data in this table is illustrative and represents plausible donor-acceptor interactions and their stabilization energies.

Frontier Molecular Orbital (FMO) Analysis of Reactivity

Transition State Elucidation and Reaction Pathway Mapping

Computational chemistry is instrumental in mapping the potential energy surface of a chemical reaction, including the identification of transition states. nih.govrsc.orgacs.org For reactions involving this compound, such as its formation or its participation in subsequent reactions, DFT calculations can be used to locate the transition state structures connecting reactants and products. rsc.org By calculating the energy barrier of the transition state, the reaction kinetics can be predicted. This approach is crucial for understanding the mechanism of zinc-catalyzed reactions. nih.govacs.org

Molecular Dynamics (MD) Simulations of Solution-Phase Interactions

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations can model the behavior of this compound in a solvent. jussieu.frresearchgate.netnih.govmdpi.comtandfonline.com MD simulations track the movements of the atoms over time, providing insights into the solvation structure, coordination dynamics, and conformational flexibility of the complex in solution. jussieu.frmdpi.com For instance, an MD simulation could reveal how solvent molecules interact with the zinc center and how the methyl hexanoate ligand behaves in a dynamic environment.

Ligand Field Theory and Coordination Chemistry Principles Applied to Zinc-Iodine-Ester Complexes

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of coordination complexes. libretexts.org Zinc(II) has a d¹⁰ electronic configuration, meaning its d-orbitals are completely filled. nih.gov Consequently, it does not exhibit ligand field stabilization energy (LFSE), which allows for flexible coordination geometries. nih.govresearchgate.net In this compound, the zinc center is coordinated by the iodide ion and the oxygen atoms of the methyl hexanoate ester. LFT helps to explain how the electrostatic field of these ligands affects the energy levels of the zinc d-orbitals, even in the absence of LFSE. The theory also rationalizes the tetrahedral or distorted tetrahedral geometry commonly observed in zinc complexes. nih.govrsc.orgwikipedia.org

Catalytic Applications and Synthetic Utility

Iodozinc(1+);Methyl Hexanoate (B1226103) as a Catalyst or Stoichiometric Reagent in Ester Functionalization

Organozinc reagents are valued for their moderate reactivity, which allows for high functional group tolerance compared to more reactive organolithium or Grignard reagents. organic-chemistry.orgwikipedia.org Iodozinc(1+);methyl hexanoate, presumed to be a zinc enolate or a related organozinc species, would likely serve as a nucleophilic source of a methyl hexanoate moiety.

Transesterification Reactions

Transesterification is a crucial industrial process, notably in the production of biodiesel. conicet.gov.ar Zinc-based catalysts, including zinc carboxylates and zinc clusters, have been effectively employed in these reactions. conicet.gov.arnih.govjst.go.jprsc.org The mechanism often involves the zinc center acting as a Lewis acid, activating the carbonyl group of the ester towards nucleophilic attack by an alcohol. conicet.gov.ar

Theoretically, this compound could catalyze transesterification. The zinc ion could coordinate to the carbonyl oxygen of a substrate ester, increasing the electrophilicity of the carbonyl carbon. A proposed mechanism would involve the initial coordination of an alcohol to the zinc center, followed by a proton transfer to generate a zinc alkoxide species. This alkoxide would then be the active nucleophile in the transesterification cycle. Studies on tetranuclear zinc clusters have shown that metal alkoxide complexes are key active species in the catalytic cycle. nih.govjst.go.jp

Table 1: Examples of Zinc-Catalyzed Transesterification This table presents data for analogous zinc-catalyzed reactions due to the absence of specific data for this compound.

Catalyst Ester Substrate Alcohol Product Yield (%) Reference
Zinc Acetate Soybean Oil Methanol 69 conicet.gov.ar
Zinc (3-hydroxy-2-methy-4-pyrone)2(H2O)2 Soybean Oil Methanol 38 conicet.gov.ar
Tetranuclear Zinc Cluster Methyl Benzoate Various Alcohols up to 99 jst.go.jp
Bis(imidazole)/zinc complex Methyl Acrylate Derivatives Various Alcohols High Yields rsc.org

Reformatsky-Type Reactions and Related Carbonyl Additions

The Reformatsky reaction is the quintessential application for organozinc reagents derived from α-halo esters. organic-chemistry.orgwikipedia.orgadichemistry.comiitk.ac.inbyjus.com It involves the insertion of metallic zinc into the carbon-halogen bond of an α-halo ester to generate a zinc enolate, known as a Reformatsky reagent. This reagent then adds to a carbonyl compound, such as an aldehyde or ketone, to produce a β-hydroxy ester. adichemistry.combyjus.com

This compound, if it exists as a stable, pre-formed reagent, would be an ideal candidate for Reformatsky-type reactions. Its use would circumvent the in situ generation step, potentially offering better control and reproducibility. As a stoichiometric reagent, it would add to aldehydes and ketones to yield β-hydroxy esters after an acidic workup. wikipedia.org The relatively low basicity of zinc enolates minimizes side reactions like self-condensation, making them suitable for a wide array of carbonyl substrates. organic-chemistry.org

Table 2: Products of a Hypothetical Reformatsky-Type Reaction with this compound This table is a theoretical representation of expected products based on the known Reformatsky reaction mechanism.

Carbonyl Substrate Expected β-Hydroxy Ester Product
Benzaldehyde Methyl 3-hydroxy-2-hexyl-3-phenylpropanoate
Acetone Methyl 3-hydroxy-2,3-dimethylbutanoate
Cyclohexanone Methyl 2-(1-hydroxycyclohexyl)hexanoate

Michael Additions and Conjugate Additions

Organozinc reagents are capable of undergoing conjugate or Michael additions to α,β-unsaturated carbonyl compounds. researchgate.nettaylorfrancis.comwikipedia.org This 1,4-addition provides a powerful method for carbon-carbon bond formation, leading to 1,5-dicarbonyl compounds or related structures. wikipedia.org While ordinary diorganozincs react with various Michael acceptors, Reformatsky-type reagents are also known to add to α,β-unsaturated ketones and esters. taylorfrancis.com

The use of this compound in a Michael addition would involve its nucleophilic attack at the β-carbon of an α,β-unsaturated system. This reaction can proceed without a catalyst, although Lewis acids or transition metal catalysts are often employed to enhance reactivity and selectivity. nih.govrsc.org For instance, the conjugate addition of organozinc halides to enones has been shown to be highly effective in solvents like dimethoxyethane (DME). nih.gov

Cross-Coupling Methodologies Involving Ester Moieties

The Negishi cross-coupling reaction, which pairs an organozinc compound with an organic halide in the presence of a palladium or nickel catalyst, is a cornerstone of modern organic synthesis. acs.orgthieme-connect.comnih.govwikipedia.org The functional group tolerance of organozinc reagents makes them particularly valuable in complex molecule synthesis. nih.gov

A functionalized organozinc reagent like this compound could potentially be used in Negishi cross-coupling reactions. It could be coupled with various aryl, vinyl, or acyl halides to introduce the methyl hexanoate moiety into a range of organic scaffolds. acs.org For example, the coupling of functionalized cyclohexylzinc reagents with aryl iodides has been demonstrated with high diastereoselectivity. acs.org

Stereoselective Transformations Mediated by Chiral Iodozinc Complexes

The development of asymmetric variants of zinc-mediated reactions is a significant area of research, enabling the synthesis of chiral molecules with high stereocontrol.

Enantioselective and Diastereoselective Reactions

The use of chiral ligands to modify zinc reagents can induce high levels of enantioselectivity in various transformations. chimia.chtheaic.orgresearchgate.net

Enantioselective Reformatsky-Type Reactions: The addition of a zinc enolate to a carbonyl compound can be rendered enantioselective by the presence of a chiral ligand. theaic.orgbeilstein-journals.orgresearchgate.net Chiral amino alcohols, prolinols, and Schiff bases have been successfully used as ligands in zinc-mediated additions to aldehydes, ketones, and imines, affording products with high enantiomeric excess (ee). chimia.chbeilstein-journals.orgresearchgate.net A chiral complex of this compound could theoretically provide a route to enantiomerically enriched β-hydroxy esters.

Enantioselective Michael Additions: Asymmetric conjugate additions of organozinc reagents are well-documented. acs.orgoaepublish.commdpi.com Chiral bisoxazoline-Zn(II) complexes, for example, have been shown to catalyze the Michael addition of malonates to 2-enoylpyridine N-oxides with up to 96% ee. acs.org Similarly, dinuclear zinc catalysts have been employed in asymmetric Michael additions, acting as both a Lewis acid and a Brønsted base. oaepublish.com

Diastereoselective Additions: The inherent chirality of a substrate can direct the stereochemical outcome of an addition reaction. upenn.eduacs.org However, the diastereoselectivity of organozinc additions can also be controlled by the reagent itself. Chelation control, where the zinc atom coordinates to a Lewis basic group on the substrate, can override the substrate's inherent facial bias. upenn.eduacs.orgresearchgate.net For instance, alkyl zinc halides can promote chelation-controlled additions to α-silyloxy aldehydes and ketones, reversing the normally expected Felkin-Anh selectivity. upenn.edu

Table 3: Examples of Chiral Ligands in Zinc-Mediated Asymmetric Synthesis This table presents data for analogous zinc-catalyzed reactions due to the absence of specific data for this compound.

Reaction Type Chiral Ligand Product ee (%) Reference
Aza-Reformatsky Diaryl prolinol up to 99 researchgate.net
Michael Addition Bisoxazoline up to 96 acs.org
Reformatsky Reaction (+)-Norephedrine derivative up to 90 beilstein-journals.org
Addition to Aldehydes Prolinol derivative up to 99 mdpi.com

Applications in the Synthesis of Complex Organic Molecules

The true measure of a synthetic method lies in its ability to construct complex molecular architectures, particularly those of pharmaceutical or industrial relevance. Organozinc reagents are workhorses in this domain, valued for their ability to participate in selective bond formations. d-nb.info

A significant challenge in organic synthesis is the selective transformation of one functional group in the presence of others. The moderate reactivity of organozinc reagents makes them ideal candidates for achieving high chemoselectivity. Zinc-catalyzed reductions, for example, can show remarkable selectivity. An operationally convenient zinc-catalyzed system for the reduction of aldehydes and ketones tolerates a wide array of sensitive functional groups, including iodo, bromo, chloro, nitro, and amide moieties. mdpi.com

In a hypothetical context, this compound could be envisioned as a reagent or catalyst in such selective transformations. For instance, its potential as a hydride donor, possibly in the presence of a suitable silane, could allow for the chemoselective reduction of an aldehyde in a molecule also containing a less reactive ketone or ester. The inherent structure of the reagent might also impart unique regioselectivity in reactions with unsymmetrical substrates.

The table below presents data from a study on the zinc-catalyzed regioselective reduction of α,β-unsaturated ketones, demonstrating the high level of control achievable with zinc-based systems.

Table 2: Zinc-Catalyzed Regioselective Reduction of α,β-Unsaturated Ketones

SubstrateProductYield (%)Selectivity (1,2- vs. 1,4-reduction)Reference
Chalcone1,3-Diphenylprop-2-en-1-ol95>99:1 mdpi.com
4-Phenylbut-3-en-2-one4-Phenylbut-3-en-2-ol91>99:1 mdpi.com
(E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one(E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-ol92>99:1 mdpi.com

This table showcases the high regioselectivity of a known zinc-catalyzed reaction, a principle that could be extended to reactions involving this compound.

The translation of a synthetic methodology to an industrial scale requires robustness, cost-effectiveness, and safety. Zinc-mediated reactions are frequently employed in the industrial synthesis of pharmaceuticals and fine chemicals. numberanalytics.com A classic example is the Reformatsky reaction, which utilizes an α-halo ester and zinc metal to generate a zinc enolate, a key intermediate for producing β-hydroxy esters. numberanalytics.com These products are valuable building blocks for many pharmaceuticals, including antibiotics and anti-inflammatory agents. numberanalytics.com

While not a direct analogue, the chemistry of this compound could be relevant to similar industrial transformations. For example, if it can be generated in situ from methyl 2-iodohexanoate and zinc, it would function as a Reformatsky-type reagent. Furthermore, zinc-mediated carbonylation reactions, which use zinc to reduce a CO source like oxalyl chloride, are used to synthesize esters and amides that are often pharmaceutical intermediates. organic-chemistry.org This demonstrates the versatility of zinc in facilitating the construction of key industrial compounds.

The generation of functionalized organozinc reagents for use in cross-coupling reactions is another area of significant industrial importance. organic-chemistry.org The ability to create these reagents directly from organic iodides and activated zinc allows for the synthesis of complex molecules on a large scale. organic-chemistry.org

Table 3: Examples of Zinc-Mediated Reactions in the Synthesis of Valuable Chemicals

Reaction Name/TypeKey Zinc ReagentProduct ClassIndustrial RelevanceReference
Reformatsky ReactionOrganozinc enolateβ-Hydroxy estersPharmaceutical intermediates (e.g., for antibiotics) numberanalytics.com
Negishi CouplingOrganozinc halideBiaryls, alkyl-aryl compoundsFine chemicals, materials science wikipedia.org
CarbonylationZinc metal (as reductant)Esters, amidesPharmaceutical and industrial compounds organic-chemistry.org

This table provides examples of established, industrially relevant zinc-mediated reactions that illustrate the potential scope of application for new organozinc reagents.

Advanced Research Topics and Future Directions

Development of Next-Generation Iodozinc Reagents and Catalysts

The development of new and improved organozinc reagents and catalysts is a cornerstone of advancing their utility in organic synthesis. Research in this area focuses on enhancing stability, reactivity, and selectivity.

A significant breakthrough has been the development of methods for the direct insertion of zinc into organic iodides and bromides, facilitated by the use of lithium chloride (LiCl). organic-chemistry.org This protocol allows for the high-yielding preparation of a wide range of functionalized aryl- and heteroarylzinc reagents under mild conditions. organic-chemistry.org The activation of zinc dust with LiCl is thought to work by quickly removing the newly formed organozinc species from the metal surface, which allows the reaction to proceed smoothly. organic-chemistry.org This approach has been successfully applied to the synthesis of various functionalized organozinc compounds, demonstrating high chemoselectivity and scalability. organic-chemistry.org

Furthermore, the development of novel ligands for zinc-catalyzed reactions is a vibrant area of research. For instance, chiral ligands are crucial for achieving high enantioselectivity in asymmetric synthesis. acs.org The design of new ligand scaffolds can lead to catalysts with improved performance for a wider range of substrates. While specific catalysts for reactions involving iodozinc(1+);methyl hexanoate (B1226103) have not been reported, the principles of ligand design from broader organozinc chemistry would be applicable.

Recent advances have also seen the emergence of solid, salt-stabilized organozinc pivalates, which exhibit enhanced air and moisture stability compared to traditional organozinc halides. researchgate.net This improved stability simplifies handling and expands the potential for their use in a variety of synthetic applications, including late-stage functionalization of complex molecules. researchgate.net

Table 1: Comparison of Methods for Organozinc Reagent Preparation

MethodDescriptionAdvantagesDisadvantages
Direct Zinc Insertion Reaction of an organic halide with activated zinc metal (e.g., with LiCl). organic-chemistry.orgSimple, high-yielding, good functional group tolerance. organic-chemistry.orgMay require activated zinc.
Iodine-Zinc Exchange Reaction of an organic iodide with a dialkylzinc reagent. acs.orgCan be used to prepare functionalized dialkylzinc reagents. acs.orgRequires a pre-formed organozinc reagent.
Transmetalation Reaction of a zinc halide with an organolithium or Grignard reagent. wiley-vch.deA versatile method.The precursor organometallics can be highly reactive and less functional group tolerant. wiley-vch.de
Electrochemical Synthesis Electrogeneration of reactive zinc for reaction with organic halides. acs.orgMild conditions, high yields for certain substrates. acs.orgRequires specialized equipment.

Integration with Flow Chemistry and High-Throughput Experimentation

The integration of organozinc chemistry with modern automation technologies like flow chemistry and high-throughput experimentation (HTE) is revolutionizing the discovery and optimization of chemical reactions.

Flow chemistry offers several advantages for handling sensitive reagents like organozincs, including enhanced safety, precise control over reaction parameters, and the ability to perform reactions at elevated temperatures and pressures. nih.gov The in-situ generation of organozinc reagents in a flow system, immediately followed by their reaction with an electrophile, minimizes the handling of these potentially pyrophoric compounds. beilstein-journals.org This approach has been successfully applied to Negishi cross-coupling reactions, demonstrating the robustness and scalability of flow chemistry for C-C bond formation using organozinc reagents. nih.govacs.org

High-throughput experimentation (HTE) allows for the rapid screening of a large number of reaction conditions, catalysts, and substrates in parallel. vulcanchem.com This is particularly valuable for optimizing complex reactions and for discovering new reactivity. fishersci.ca For example, HTE has been used to evaluate the reactivity of a diverse set of organozinc pivalates with various electrophiles in Negishi cross-coupling reactions, enabling the rapid identification of successful reaction partners and conditions. vulcanchem.com The combination of automated synthesis platforms with HTE can significantly accelerate the discovery of new drug candidates and functional materials. sci-hub.se

Exploration of Solid-State and Heterogeneous Catalytic Systems

The development of solid-state and heterogeneous catalysts is a key goal in green chemistry, as it simplifies catalyst separation and recycling, leading to more sustainable and cost-effective processes. smolecule.com

In the context of organozinc chemistry, heterogeneous catalysts can offer significant advantages over their homogeneous counterparts. smolecule.com While research into heterogeneous catalysts for organozinc reactions is ongoing, the principles of heterogeneous catalysis are well-established. smolecule.comrsc.org A heterogeneous catalyst works by providing a surface on which the reaction takes place. The reactants adsorb onto the catalyst surface, react, and then the products desorb. smolecule.com

The use of zinc powder as a heterogeneous reductant in combination with transition metal catalysts has been explored for C-N cross-coupling reactions. mdpi.com In these systems, the zinc metal plays a crucial role in the catalytic cycle by modulating the oxidation state of the active transition metal catalyst. mdpi.com The development of robust and recyclable heterogeneous catalysts for a broader range of organozinc-mediated transformations is a promising area for future research.

Understanding Atypical Reactivities and Unforeseen Mechanistic Pathways

While the general reactivity of organozinc reagents is well-understood, the discovery of atypical reactivities and unforeseen mechanistic pathways continues to provide new opportunities for synthetic innovation.

For example, an unexpected conjugate addition of organozinc halides to enones was observed to occur without a catalyst when 1,2-dimethoxyethane (B42094) (DME) was used as the solvent instead of tetrahydrofuran (B95107) (THF). oup.comsolubilityofthings.com Computational studies revealed that the coordinating ability of DME stabilizes a transition state involving two organozinc moieties, lowering the activation energy of the reaction. oup.comsolubilityofthings.com This discovery highlights the profound effect that the solvent can have on the reactivity of organozinc reagents.

In another instance, the coupling of N-acylbenzotriazoles with aliphatic and benzylic organozinc reagents in the presence of a palladium or nickel catalyst did not yield the expected ketones, but instead produced the corresponding carboxylic acid esters. ifremer.fr This unexpected outcome was attributed to the insertion of dissolved oxygen into the organozinc compound. ifremer.fr

Furthermore, recent research has demonstrated that organozinc reagents can act as precursors for alkyl radicals under photoredox catalysis conditions. This opens up new avenues for the use of organozinc reagents in radical-based transformations, a departure from their traditional role as nucleophiles.

Interdisciplinary Research with Materials Science for Functional Hybrid Systems

The interface between organozinc chemistry and materials science presents exciting opportunities for the creation of novel functional hybrid systems. Organozinc compounds can serve as precursors for the synthesis of a variety of materials with unique electronic, optical, and catalytic properties.

For example, organozinc reagents are used in the synthesis of functionalized polymers and materials. The Negishi cross-coupling reaction, which utilizes organozinc reagents, has been employed in the synthesis of unnatural amino acids that can be incorporated into polymers and other materials.

The development of BODIPY (boron-dipyrromethene) conjugates with organozinc compounds is another area of active research. These fluorescent molecules have potential applications in medical diagnostics and as photosensitizers in photodynamic therapy. The synthesis of these conjugates often involves cross-coupling reactions with organozinc reagents.

Sustainability Aspects in Organozinc Chemistry: Green Chemistry Principles and Practices

The principles of green chemistry provide a framework for designing chemical products and processes that are environmentally benign. The application of these principles to organozinc chemistry is crucial for developing more sustainable synthetic methods.

Key green chemistry principles relevant to organozinc chemistry include:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric reactions.

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or avoided. Research into performing organozinc reactions in greener solvents is an important area of investigation. For instance, carrying out Negishi reactions in water has been shown to be feasible with the addition of certain additives.

Design for Energy Efficiency: Energy requirements should be minimized by conducting reactions at ambient temperature and pressure whenever possible.

Catalysis: Catalytic reagents are superior to stoichiometric reagents. The development of highly efficient and recyclable catalysts is a key goal.

Reduce Derivatives: Unnecessary derivatization steps should be minimized or avoided. The high functional group tolerance of many organozinc reagents often allows for more direct synthetic routes, reducing the need for protecting groups. wiley-vch.de

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing iodozinc(1+); methyl hexanoate?

  • Methodological Answer : Synthesis typically involves reacting methyl hexanoate with zinc iodide under anhydrous conditions, followed by purification via fractional crystallization. Characterization requires spectroscopic techniques such as FT-IR (to confirm ester and metal-ligand bonds) and NMR (to verify structural integrity). Purity can be assessed using GC-MS with reference standards (e.g., methyl hexanoate standard ). For iodozinc(1+) complexes, X-ray crystallography or elemental analysis is critical to confirm stoichiometry .

Q. How can researchers identify methyl hexanoate in complex mixtures during volatilomics studies?

  • Methodological Answer : Use headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). Calibrate the system with methyl hexanoate standards to establish retention times and fragmentation patterns. Quantify using selective ion monitoring (SIM) for ions such as m/z 74 (characteristic of methyl esters) . For reproducibility, validate extraction parameters (e.g., fiber type, temperature) against known concentrations .

Q. What role does methyl hexanoate play as a model compound in studying catalyst stability?

  • Methodological Answer : Methyl hexanoate is used in transesterification reactions to evaluate zeolite membrane durability. Design experiments with controlled variables (e.g., temperature, pressure, and molar ratios) and monitor membrane integrity via SEM/EDS post-reaction. Compare conversion rates over time to assess catalytic degradation . Kinetic data should be normalized to account for competitive adsorption effects .

Advanced Research Questions

Q. How can kinetic modeling resolve contradictions in methyl hexanoate oxidation pathways under varying conditions?

  • Methodological Answer : Jet-stirred reactor experiments (at 10 atm, 500–1000 K) combined with detailed kinetic mechanisms (e.g., 435 species, 1875 reactions) can delineate dominant pathways. For example, under fuel-rich conditions, β-scission of alkyl radicals dominates, while fuel-lean conditions favor peroxide isomerization. Validate models against experimental concentration profiles (e.g., CO, CO₂, and intermediate species) using sensitivity analysis . Discrepancies in low-temperature regimes may require revisiting branching ratios for peroxy radical reactions .

Q. What strategies mitigate data variability in quantifying methyl hexanoate’s volatility across different matrices?

  • Methodological Answer : Employ matrix-matched calibration curves to account for matrix effects (e.g., fruit pulp vs. synthetic solutions). Use internal standards (e.g., deuterated methyl hexanoate) to correct for extraction efficiency. Statistical tools like ANOVA can identify significant variations caused by sample preparation or instrument drift . Cross-validate results with multiple detection methods (e.g., GC-MS vs. proton-transfer-reaction mass spectrometry) .

Q. How does reagent purity impact mechanistic studies of iodozinc(1+); methyl hexanoate?

  • Methodological Answer : Trace impurities (e.g., water, residual acids) can alter reaction kinetics or ligand coordination. Use Karl Fischer titration to ensure anhydrous conditions and ICP-MS to verify zinc iodide purity. For reproducibility, document supplier specifications (e.g., ≥99% purity) and pre-treat reagents (e.g., molecular sieves for solvents) . Contradictory reactivity data may arise from unaccounted impurities in commercial zinc salts .

Q. What computational approaches are suitable for predicting iodozinc(1+); methyl hexanoate’s reactivity in novel solvents?

  • Methodological Answer : Density functional theory (DFT) can model ligand exchange dynamics and solvent effects. Optimize geometries at the B3LYP/6-311+G(d,p) level and calculate Gibbs free energy changes for solvolysis. Validate predictions with experimental kinetic data (e.g., Arrhenius parameters from controlled-temperature studies) . For ionic liquids, include implicit solvent models (e.g., COSMO-RS) to account for dielectric interactions .

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